REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][C:6]#[N:7])C.Cl.Cl.[CH:13]1([NH:16][NH2:17])[CH2:15][CH2:14]1>C(O)C>[CH:13]1([N:16]2[C:6]([NH2:7])=[CH:5][CH:4]=[N:17]2)[CH2:15][CH2:14]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC#N)OCC
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1(CC1)NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred for 18 h at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1N=CC=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.206 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |